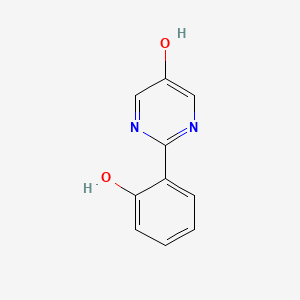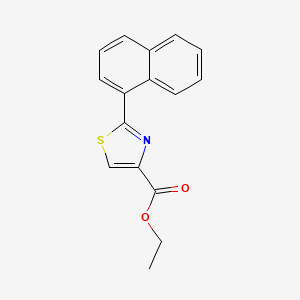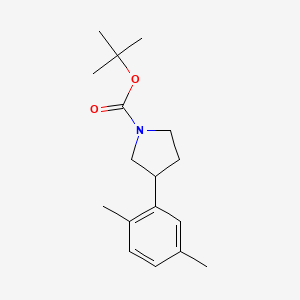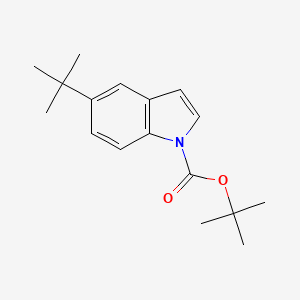
tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of tert-butyl groups in the compound enhances its stability and lipophilicity, making it a valuable compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate typically involves the introduction of tert-butyl groups into the indole structure. One common method is the reaction of 5-(tert-butyl)-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate can undergo oxidation reactions, often facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its stability and reactivity make it suitable for the synthesis of complex molecules.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development. Indole derivatives are known to interact with various biological targets, making them candidates for pharmaceutical research.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- tert-Butyl 5-(tert-butyl)-1H-indole-2-carboxylate
- tert-Butyl 5-(tert-butyl)-1H-indole-3-carboxylate
- tert-Butyl 5-(tert-butyl)-1H-indole-4-carboxylate
Comparison: While these compounds share the indole core and tert-butyl groups, their position on the indole ring can influence their reactivity and biological activity. tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl 5-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-16(2,3)13-7-8-14-12(11-13)9-10-18(14)15(19)20-17(4,5)6/h7-11H,1-6H3 |
InChI Key |
JZKSFWISUJNVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



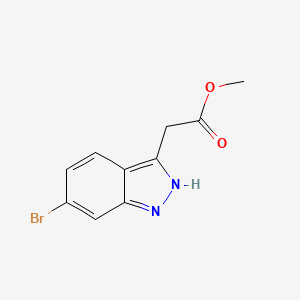
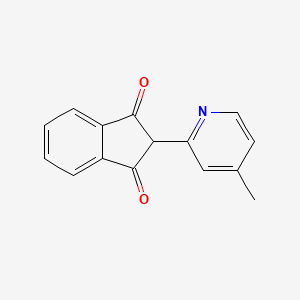
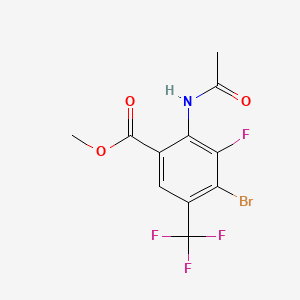
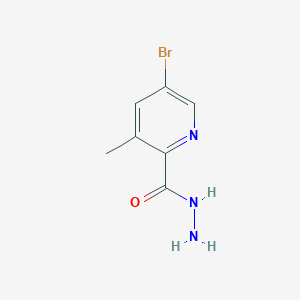
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)

